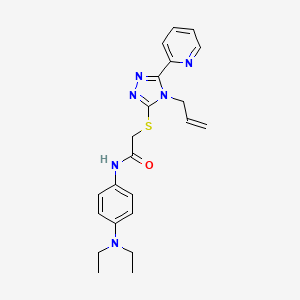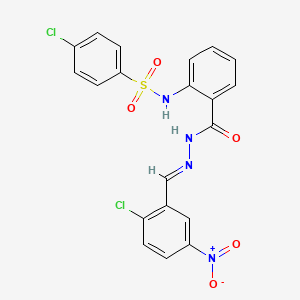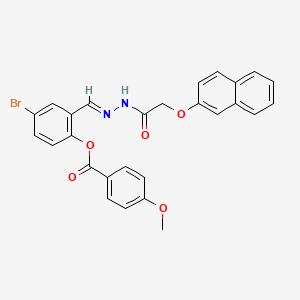![molecular formula C20H20ClN5OS3 B12027056 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12027056.png)
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound has the following chemical formula:
C22H24ClN5OS3
. - It falls into the category of hydrazides, which are compounds containing a hydrazine functional group (–NHNH₂) attached to a carbonyl group.
- The compound’s structure consists of a thiadiazole ring, a benzylsulfanyl group, and a dimethylamino-substituted phenyl group.
- It is noteworthy for its potential biological activities and applications.
Métodos De Preparación
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it is likely that it can be synthesized through a multistep process involving the assembly of its various functional groups.
- Industrial production methods may involve large-scale synthesis, purification, and isolation.
Análisis De Reacciones Químicas
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction being studied.
- Major products formed from these reactions could include derivatives with modified functional groups or altered stereochemistry.
Aplicaciones Científicas De Investigación
- In chemistry, researchers might explore its reactivity, stability, and potential as a building block for more complex molecules.
- In biology, investigations could focus on its interactions with enzymes, receptors, or other biomolecules.
- In medicine, it might be evaluated for therapeutic properties (e.g., antimicrobial, anticancer, or anti-inflammatory effects).
- In industry, applications could range from materials science to catalysis.
Mecanismo De Acción
- The compound’s mechanism of action would depend on its specific targets.
- It could interact with cellular proteins, nucleic acids, or other biomolecules, affecting cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- Unfortunately, I couldn’t find direct information on similar compounds with the exact structure you provided.
- related compounds, such as 2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole , have been studied .
- Highlighting the uniqueness of your compound would require a more detailed comparison with structurally related analogs.
Remember that this compound’s properties and applications may evolve as more research is conducted
Propiedades
Fórmula molecular |
C20H20ClN5OS3 |
|---|---|
Peso molecular |
478.1 g/mol |
Nombre IUPAC |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H20ClN5OS3/c1-26(2)17-9-5-14(6-10-17)11-22-23-18(27)13-29-20-25-24-19(30-20)28-12-15-3-7-16(21)8-4-15/h3-11H,12-13H2,1-2H3,(H,23,27)/b22-11+ |
Clave InChI |
GBJUDKMALNMWBL-SSDVNMTOSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12026981.png)

![[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026988.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026996.png)



![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027015.png)


![ethyl 2-[2-(3-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027054.png)
![3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12027060.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12027061.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12027063.png)
